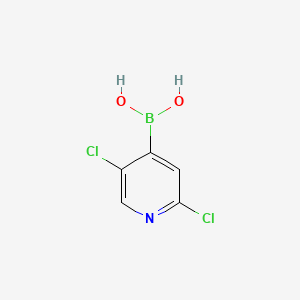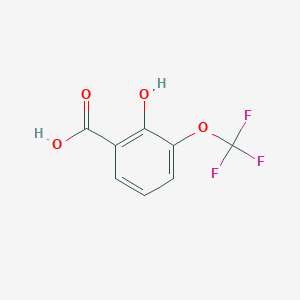
1-メチル-2-(ヒドロキシメチル)ピリジニウム ヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.
科学的研究の応用
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium salts.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .
Result of Action
In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
化学反応の分析
Types of Reactions
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.
Reduction: 2-(hydroxymethyl)-1-methylpiperidine.
Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.
類似化合物との比較
Similar Compounds
Pyridinium, 1-methyl-, iodide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Pyridinium, 2-(hydroxymethyl)-, iodide: Lacks the methyl group at the 1-position, which can affect its reactivity and solubility.
Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
特性
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDJUFVNLDFOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480682 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-51-7 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)








